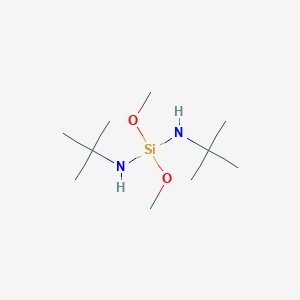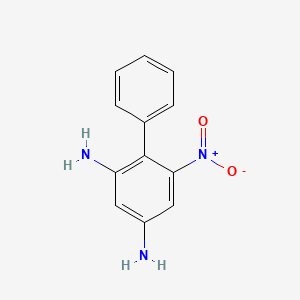
2,4-Diamino-6-nitrobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-6-nitrobiphenyl is an organic compound with a biphenyl structure substituted with amino groups at the 2 and 4 positions and a nitro group at the 6 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-nitrobiphenyl typically involves the nitration of biphenyl followed by the introduction of amino groups. One common method includes the nitration of biphenyl using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position. The resulting nitrobiphenyl is then subjected to reduction and amination reactions to introduce the amino groups at the 2 and 4 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Diamino-6-nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the amino groups can be oxidized to nitroso or nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents or other electrophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2,4,6-Triaminobiphenyl.
Substitution: Various substituted biphenyl derivatives.
Oxidation: 2,4-Diamino-6-nitrosobiphenyl or 2,4-Diamino-6-dinitrobiphenyl.
Applications De Recherche Scientifique
2,4-Diamino-6-nitrobiphenyl has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and dyes.
Biological Studies: It is used in biochemical studies to investigate the interactions of biphenyl derivatives with biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Propriétés
| 136861-01-3 | |
Formule moléculaire |
C12H11N3O2 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
5-nitro-4-phenylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H11N3O2/c13-9-6-10(14)12(11(7-9)15(16)17)8-4-2-1-3-5-8/h1-7H,13-14H2 |
Clé InChI |
YKBWNTIWQMGILB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)

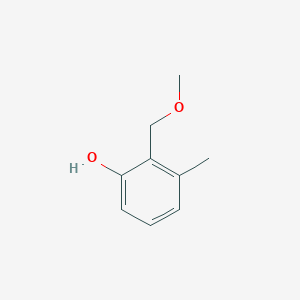
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
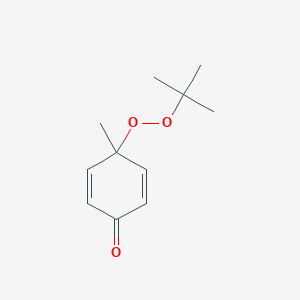
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)

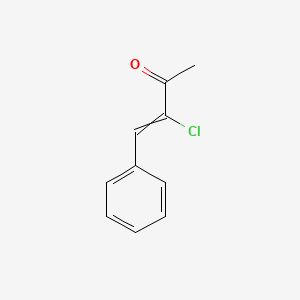
![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)

